Salvileucantholide Cytotoxicity IC50 Values Across Three Human Cancer Cell Lines
Salvileucantholide exhibits quantifiable, cell line-specific cytotoxic activity with reported IC50 values derived from Hsp90 luciferase refolding assays [1]. In a direct comparison within the same study, salvileucantholide demonstrated activity against HCT116 (colorectal carcinoma), BT474 (breast ductal carcinoma), and HepG2 (hepatocellular carcinoma) cell lines [2]. The compound showed the highest potency against BT474 cells (IC50 = 25.02 μM), followed by HCT116 (IC50 = 32.61 μM) and HepG2 (IC50 = 37.35 μM) [1]. This differential sensitivity across cell lines provides a quantitative basis for selecting appropriate experimental models in cancer research applications.
| Evidence Dimension | Cytotoxicity (IC50) |
|---|---|
| Target Compound Data | HCT116: 32.61 μM; BT474: 25.02 μM; HepG2: 37.35 μM |
| Comparator Or Baseline | No direct comparator compound data available in the same assay; cell line sensitivity provides internal baseline comparison |
| Quantified Difference | BT474 sensitivity 1.30-fold greater than HCT116 and 1.49-fold greater than HepG2 |
| Conditions | Hsp90 luciferase refolding assay; cell lines HCT116, BT474, HepG2 |
Why This Matters
Cell line-specific IC50 values enable researchers to select salvageucantholide for studies in responsive cell models (e.g., BT474 for breast cancer applications) rather than less sensitive models, optimizing experimental design and resource allocation.
- [1] Jiang et al. (2016). Data compiled in: Abdallah, H.M., et al. (2022). A Comprehensive Review of the Pharmacological Properties and Bioactive Constituents of Salvia leucantha. Plants, 11(7), Table 1. View Source
- [2] Abdallah, H.M., et al. (2022). A Comprehensive Review of the Pharmacological Properties and Bioactive Constituents of Salvia leucantha. Plants, 11(7). View Source
